6-Chloro-9-isopropyl-9H-purine
Overview
Description
6-Chloro-9-isopropyl-9H-purine is a chemical compound . Its molecular formula is C8H9ClN4 and it appears as a solid .
Molecular Structure Analysis
The molecular structure of 6-Chloro-9-isopropyl-9H-purine is represented by the formula C8H9ClN4 . The InChI code for this compound is 1S/C8H9ClN4/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
6-Chloro-9-isopropyl-9H-purine is a solid . Its molecular weight is 196.64 .Scientific Research Applications
Kinetics and Substrate Specificity Studies
“6-Chloro-9-isopropyl-9H-purine” has been used to study the kinetics and substrate specificity of enzymes such as adenosine deaminase .
Synthesis of Nucleoside Derivatives
This compound is also utilized in the synthesis of nucleoside derivatives, for example, benzoylation to facilitate the synthesis of specific adenine derivatives .
Regioselective C-H Cyanation
Researchers have developed protocols using 6-Chloro-9-isopropyl-9H-purine for regioselective C-H cyanation, which is an important reaction in organic synthesis .
Synthesis of Trisubstituted Purines
It serves as a substrate in the synthesis of 2,6,9-trisubstituted purines, which are significant in pharmacophore modeling and drug design .
Safety And Hazards
properties
IUPAC Name |
6-chloro-9-propan-2-ylpurine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIIMNOJHLWYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328863 | |
Record name | 6-Chloro-9-isopropyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-9-isopropyl-9H-purine | |
CAS RN |
500539-08-2 | |
Record name | 6-Chloro-9-isopropyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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